![molecular formula C10H11N3O2 B1418948 ethyl N-(4-amino-2-cyanophenyl)carbamate CAS No. 766519-12-4](/img/structure/B1418948.png)
ethyl N-(4-amino-2-cyanophenyl)carbamate
Overview
Description
Ethyl N-(4-amino-2-cyanophenyl)carbamate is a chemical compound with the CAS Number: 766519-12-4 . It has a molecular weight of 205.22 and its IUPAC name is ethyl 4-amino-2-cyanophenylcarbamate .
Molecular Structure Analysis
The InChI code for ethyl N-(4-amino-2-cyanophenyl)carbamate is 1S/C10H11N3O2/c1-2-15-10(14)13-9-4-3-8(12)5-7(9)6-11/h3-5H,2,12H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl N-(4-amino-2-cyanophenyl)carbamate is a powder . It should be stored at room temperature .Scientific Research Applications
Synthesis of N-arylcarbamates with Tetrazole Fragment
Researchers have explored the synthesis of N-arylcarbamates incorporating a tetrazole fragment. For instance, methyl(ethyl) N-(2-cyanophenyl)carbamates reacted with sodium azide to produce N-arylcarbamates with a 1,2,3,4-tetrazole fragment, highlighting the compound's utility in synthesizing heterocyclic compounds with potential biological activities (Velikorodov et al., 2014).
Analytical Detection of Ethyl Carbamate
A novel approach involved developing an indirect ELISA for detecting ethyl carbamate in Chinese rice wine, showcasing the compound's role in enhancing analytical methodologies for food safety monitoring (Luo et al., 2017).
Molecular Structure Elucidation
Studies have also focused on the molecular structure of carbamate derivatives. For example, the structure of ethyl N-[2-(hydroxyacetyl)phenyl]carbamate was determined, contributing to our understanding of the compound's crystalline structure and hydrogen bonding patterns, which is vital for designing drugs and materials with desired properties (Garden et al., 2007).
Synthesis of Biologically Active Compounds
Ethyl N-(4-amino-2-cyanophenyl)carbamate derivatives have been synthesized for their potential as biologically active compounds. For instance, the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents were reported, indicating the compound's relevance in medicinal chemistry (Doraswamy & Ramana, 2013).
Development of Antiepileptic Drug Candidates
P-Retigabine, a derivative of ethyl N-[2-amino-4-[(4-fluorophenyl)methyl]amino]phenyl]carbamate, was studied for its enhanced brain distribution and antiepileptic activity, demonstrating the compound's application in neuropharmacology and drug delivery systems (Zhou et al., 2015).
Safety And Hazards
properties
IUPAC Name |
ethyl N-(4-amino-2-cyanophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)13-9-4-3-8(12)5-7(9)6-11/h3-5H,2,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGQPRIKCNUCFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-amino-2-cyanophenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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